molecular formula C12H18ClNO2 B555021 Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride CAS No. 90891-21-7

Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride

Cat. No. B555021
CAS RN: 90891-21-7
M. Wt: 243.73 g/mol
InChI Key: PTFKZMFFSIYCOV-MERQFXBCSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure analysis for Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride is not available in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, melting point, boiling point, and reactivity. Unfortunately, the specific physical and chemical properties of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride are not available in the literature .

Scientific Research Applications

Biocatalyst Research

  • Biocatalytic Synthesis : This compound is an important intermediate in synthesizing angiotensin-converting enzyme inhibitors, which include drugs like enalapril and lisinopril. Biocatalytic methods have been explored for its synthesis, emphasizing environmentally friendly and efficient production processes (Zhao Jin-mei, 2008).

Chemical Synthesis

  • Practical Synthesis from L-malic Acid : Research has shown that l-malic acid, a readily available material, can be used to prepare enantiomers of ethyl 2-hydroxy-4-phenylbutanoate and related compounds with excellent optical purity and yield (Wenqing Lin et al., 2001).

Microbial Reduction

  • Interface Bioreactor for Production : Ethyl (R)-2-hydroxy-4-phenylbutanoate, a variant of the compound, has been produced via microbial reduction in an interface bioreactor, highlighting its potential in large-scale biotechnological applications (S. Oda et al., 1998).
  • Microbial Enantioselective Reduction : Different microorganisms have been used for the enantioselective reduction of ethyl-2-oxo-4-phenylbutanoate to create either the (S)-(+)- or (R)-(+)-2-hydroxy-4-phenylbutanoate, demonstrating the versatility of microbial processes in obtaining specific enantiomers of the compound (P. S. Lacerda et al., 2006).

Pharmaceutical Research

  • Synthesis of Psychotropic Compounds : Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a derivative, has been used in the synthesis of psychotropic substances, indicating its role in pharmaceutical chemistry (N. P. Grigoryan et al., 2011).

Biocatalytic Process Optimization

  • Optimized Synthesis Using Recombinant E. coli : Studies have shown that recombinant E. coli strains can be effectively used for the biocatalytic synthesis of optically pure ethyl (R)-2-hydroxy-4-phenylbutyrate, a key intermediate in various pharmaceuticals (Y. Ni et al., 2013).

Analytical Chemistry

  • Spectroscopic Characterization : Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride has been characterized through various spectroscopic methods, providing important data for its identification and analysis in chemical research (P. Kuś et al., 2016).

Biocatalyst Engineering

  • Redesign for Asymmetric Synthesis : Efforts have been made to redesign short-chain dehydrogenases/reductases for the asymmetric synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, illustrating the advances in enzyme engineering for pharmaceutical synthesis (Bing-Mei Su et al., 2020).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. Unfortunately, the specific safety and hazard information for Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride is not available in the literature .

properties

IUPAC Name

ethyl (2S)-2-amino-4-phenylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFKZMFFSIYCOV-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370388
Record name Ethyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride

CAS RN

90891-21-7
Record name Ethyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-ethyl 2-amino-4-phenylbutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DC Lenstra, JJ Wolf, J Mecinovic - The Journal of organic …, 2019 - ACS Publications
We report an efficient catalytic Staudinger reduction at room temperature that enables the preparation of a structurally diverse set of amines from azides in excellent yields. The reaction …
Number of citations: 26 pubs.acs.org

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